

An In-depth Technical Guide to Azetidin-3-ylmethanol (CAS: 95849-02-8)

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Compound of Interest

Compound Name: **Azetidin-3-ylmethanol**

Cat. No.: **B1282361**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azetidin-3-ylmethanol**, a valuable building block in medicinal chemistry. Due to its strained four-membered ring, the azetidine moiety offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility. [1] This document details the chemical and physical properties, synthesis, and applications of **Azetidin-3-ylmethanol** in drug discovery.

Core Data Presentation

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **Azetidin-3-ylmethanol** and its common synthetic precursors.

Identifier	Value	Source
CAS Number	95849-02-8	PubChem[2]
Molecular Formula	C ₄ H ₉ NO	ChemScene[3]
Molecular Weight	87.12 g/mol	PubChem[2]
IUPAC Name	azetidin-3-ylmethanol	PubChem[2]
SMILES	C1C(CN1)CO	ChemScene[3]
InChIKey	GNVWVYIAQBJHGV-UHFFFAOYSA-N	Sigma-Aldrich

Property	Value	Notes
Physical Form	Yellow solid	Sigma-Aldrich
Topological Polar Surface Area (TPSA)	32.26 Å ²	ChemScene[3]
logP	-0.8019	ChemScene[3]
Hydrogen Bond Donors	2	ChemScene[3]
Hydrogen Bond Acceptors	2	ChemScene[3]
Rotatable Bonds	1	ChemScene[3]
Storage Temperature	4°C, protect from light	ChemScene[3]

Precursor and Hydrochloride Salt Data

Compound	CAS Number	Molecular Formula	Molecular Weight	Key Properties
1-Boc-Azetidine-3-yl-methanol	142253-56-3	C ₉ H ₁₇ NO ₃	187.24 g/mol	Clear colorless liquid; Soluble in DMSO.[4]
Azetidin-3-ylmethanol Hydrochloride	928038-44-2	C ₄ H ₁₀ CINO	123.58 g/mol	White to almost white powder/crystal. [5]

Experimental Protocols

Synthesis of Azetidin-3-ylmethanol

A common route to **Azetidin-3-ylmethanol** involves the reduction of a protected azetidine-3-carboxylic acid derivative, followed by deprotection. Below are representative protocols for these steps.

Protocol 1: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.

Materials:

- 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- Borane-tetrahydrofuran complex (BH₃/THF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EA)
- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na₂SO₄), anhydrous

- Nitrogen (N₂) atmosphere
- Ice bath

Procedure:

- Under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions to a stirring solution of BH₃/THF (285 ml) at -78°C.[6]
- Stir the reaction mixture for 30 minutes at -78°C.[6]
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]
- Pour the reaction mixture into ice (500 ml) to quench the reaction.[6]
- Extract the aqueous mixture with ethyl acetate (3 x 300 ml).[6]
- Combine the organic layers and wash with brine (3 x 100 ml).[6]
- Dry the organic layer over anhydrous sodium sulfate and filter.[6]
- Concentrate the filtrate under reduced pressure to yield 1-Boc-Azetidine-3-yl-methanol as a clear oil.[6]

Protocol 2: N-Boc Deprotection to Yield **Azetidin-3-ylmethanol Hydrochloride**

This protocol outlines the removal of the N-Boc protecting group using a solution of hydrogen chloride in dioxane.

Materials:

- 1-Boc-Azetidine-3-yl-methanol
- Dichloromethane (DCM)
- 4M Hydrogen chloride in dioxane

Procedure:

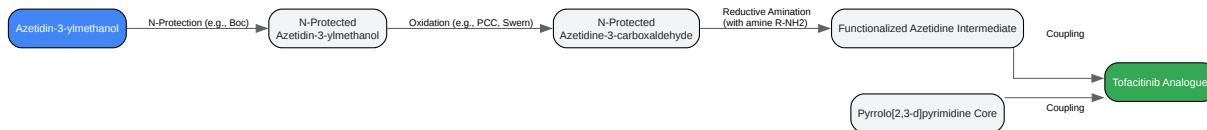
- Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).
[7]
- Add a solution of hydrogen chloride in dioxane (1 mL, 4 M).[7]
- Stir the reaction mixture at room temperature for 20 hours.[7]
- Monitor the reaction for completion (e.g., by TLC).
- Upon completion, concentrate the mixture to afford **Azetidin-3-ylmethanol** hydrochloride as a white solid.[7]

Applications in Drug Discovery

Azetidin-3-ylmethanol is a versatile building block for the synthesis of complex molecules in drug discovery. The azetidine scaffold is present in several approved drugs and numerous clinical candidates.[8] Its rigid structure helps in positioning substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Use in the Synthesis of a Tofacitinib Analogue

While a direct synthesis of a marketed drug from **Azetidin-3-ylmethanol** is not readily found in the literature, its utility can be illustrated by its role as a precursor to key intermediates in the synthesis of analogues of kinase inhibitors like Tofacitinib. The following workflow demonstrates how a functionalized azetidine moiety, derivable from **Azetidin-3-ylmethanol**, can be incorporated.

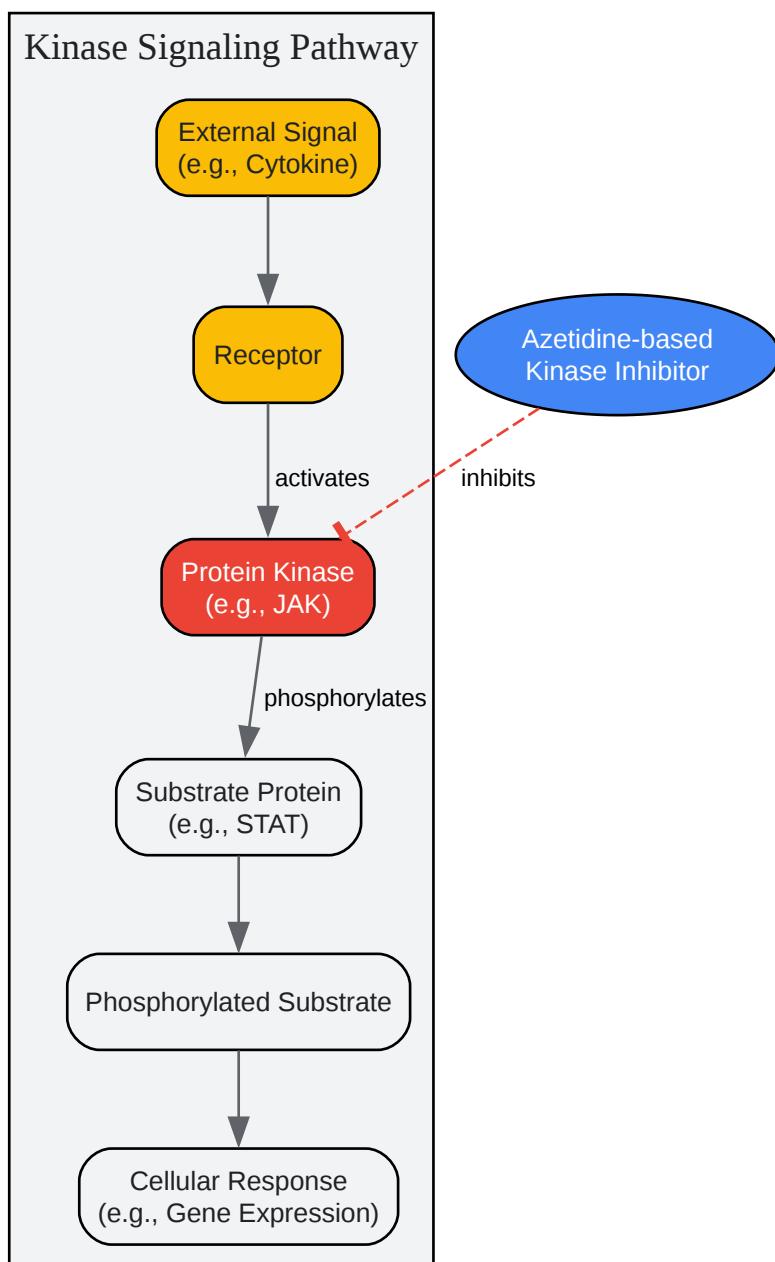


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Caption: Synthetic workflow for a Tofacitinib analogue.

Signaling Pathways and Logical Relationships

The azetidine scaffold is often incorporated into molecules designed to interact with specific biological targets, such as protein kinases. The following diagram illustrates a simplified logic of how an azetidine-containing inhibitor, developed from building blocks like **Azetidin-3-ylmethanol**, functions in a signal transduction pathway.



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Caption: Inhibition of a kinase signaling pathway.

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